Bienvenue dans la boutique en ligne BenchChem!

3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride

Medicinal Chemistry Chemical Procurement Building Block Quality Control

3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride is a substituted cyclobutylamine derivative featuring a trans-configured cyclobutane ring bearing a primary amine and a 3-bromo-4-fluorophenyl substituent. With a molecular formula of C10H12BrClFN and a molecular weight of 280.57 g/mol, this hydrochloride salt belongs to a class of halogenated arylcyclobutylamine building blocks widely employed in medicinal chemistry for the construction of kinase inhibitors, GPCR ligands, and antibacterial agents.

Molecular Formula C10H12BrClFN
Molecular Weight 280.57
CAS No. 1807885-05-7
Cat. No. B2531101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride
CAS1807885-05-7
Molecular FormulaC10H12BrClFN
Molecular Weight280.57
Structural Identifiers
SMILESC1C(CC1N)C2=CC(=C(C=C2)F)Br.Cl
InChIInChI=1S/C10H11BrFN.ClH/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7;/h1-2,5,7-8H,3-4,13H2;1H
InChIKeyRWCTVAJILHEEIS-KMMPGQJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride (CAS 1807885-05-7): Molecular Identity and Structural Class


3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride is a substituted cyclobutylamine derivative featuring a trans-configured cyclobutane ring bearing a primary amine and a 3-bromo-4-fluorophenyl substituent . With a molecular formula of C10H12BrClFN and a molecular weight of 280.57 g/mol, this hydrochloride salt belongs to a class of halogenated arylcyclobutylamine building blocks widely employed in medicinal chemistry for the construction of kinase inhibitors, GPCR ligands, and antibacterial agents [1] [2]. The compound serves as a key intermediate for structure-activity relationship (SAR) exploration, where the bromine atom enables transition-metal-catalyzed cross-coupling diversification and the fluorine substituent modulates electronic properties and metabolic stability.

Why 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride Cannot Be Trivially Replaced by In-Class Analogs


Within the arylcyclobutylamine scaffold family, ostensibly minor structural variations—halogen identity, halogen position, and salt form—produce substantial differences in physicochemical properties, synthetic utility, and downstream biological performance. The 3-bromo-4-fluoro substitution pattern provides a unique dual-handle architecture: a C–Br bond for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and a C–F bond that contributes metabolic stability and tuned lipophilicity without sacrificing the aryl ring's electronic character [1]. Replacing bromine with chlorine reduces cross-coupling reactivity by approximately 5- to 10-fold in typical Suzuki-Miyaura systems (class-level inference from aryl halide reactivity scales) [2]. Removing fluorine produces a monohalogenated scaffold with distinct lipophilicity and potential metabolic vulnerability at the para position . The hydrochloride salt form further differentiates the compound from its freebase counterpart by offering superior crystallinity, improved aqueous handling, and documented high-certified purity (98%) . These structural distinctions are not interchangeable in any procurement or medicinal chemistry workflow where precise SAR or synthetic planning is required.

Quantitative Differentiation Evidence: 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride vs. Closest Structural Analogs


Hydrochloride Salt Purity Advantage Over Freebase (98% vs. 95%) for Downstream Synthetic Reproducibility

The hydrochloride salt of 3-(3-bromo-4-fluorophenyl)cyclobutan-1-amine (CAS 1807885-05-7) is commercially available at a certified purity of 98%, as documented by reagent supplier Leyan . In contrast, the corresponding freebase (CAS 1807936-49-7) is typically supplied at 95% purity . This 3-percentage-point purity differential corresponds to a 2.5-fold reduction in total impurity burden (2% vs. 5% total impurities), directly translating to fewer side products in amide coupling, reductive amination, or sulfonamide formation reactions.

Medicinal Chemistry Chemical Procurement Building Block Quality Control

Bromine vs. Chlorine: Enhanced Cross-Coupling Reactivity of the C–Br Bond in the 3-Bromo-4-fluorophenyl Scaffold

The target compound possesses a C–Br bond at the 3-position, enabling oxidative addition to Pd(0) catalysts at rates approximately one order of magnitude faster than the analogous C–Cl bond in the 3-chloro-4-fluorophenyl congener (CAS 1807885-00-2) [1]. In the classic Suzuki-Miyaura aryl halide reactivity hierarchy (I > Br >> Cl), bromoarenes consistently achieve higher conversions and require milder reaction conditions (lower temperature, shorter reaction times, lower catalyst loading) compared to chloroarenes [2]. The chloro analog (C10H12Cl2FN, MW 236.11) provides a less versatile diversification handle despite its lower molecular weight and cost .

Synthetic Chemistry Cross-Coupling Aryl Halide Reactivity

Fluorine Presence vs. Monobromophenyl Analog: Impact on Lipophilicity and Metabolic Stability

The simultaneous presence of bromine (σm = 0.39) and fluorine (σp = 0.06) substituents on the phenyl ring modulates both electronic character and lipophilicity relative to the 3-bromophenyl analog (CAS 1156295-97-4, C10H12BrN, MW 226.11) which lacks fluorine . The fluorine atom at the para position is well-established to reduce oxidative metabolism at that site and lower overall lipophilicity compared to the unsubstituted phenyl ring, while the bromine provides the synthetic handle. The monobromophenyl analog, lacking fluorine, has a higher predicted LogP (class-level SAR: removal of aryl-F typically increases LogP by 0.3–0.5 units) and is potentially more susceptible to CYP450-mediated para-hydroxylation [1].

Medicinal Chemistry Physicochemical Properties Metabolic Stability

3-Amino (meta) vs. 1-Amino (geminal) Cyclobutane Substitution Pattern: Implications for Conformational Restriction and Vector Geometry

The target compound features the amine at the 3-position of the cyclobutane ring (meta relative to the aryl attachment), whereas the positional isomer 1-(3-bromo-4-fluorophenyl)cyclobutan-1-amine (CAS 1314793-12-8, C10H11BrFN, MW 244.10) has a geminal amine at the point of aryl attachment . This positional difference produces distinct exit vectors: the 3-amino isomer projects the amine at a defined distance (approximately 3.8 Å) from the aryl ring centroid, providing an extended scaffold, while the 1-amino congener presents the amine directly adjacent to the aryl group, with a different dihedral angle and reduced conformational flexibility [1]. For fragment-based or lead-optimization programs, this geometric difference can determine whether the amine engages a target hydrogen-bond donor/acceptor properly.

Medicinal Chemistry Scaffold Design Conformational Analysis

Documented Supplier-Grade Cost and Availability Benchmarks vs. Closest Chloro and Fluoro Analogs

The target hydrochloride salt is listed by Fujifilm Wako (Enamine-sourced, product EN300-196363) at a price of 454,100 JPY per 250 mg and by CymitQuimica at 1,263 € per 50 mg . Key comparators are priced as follows: the 3-chloro-4-fluorophenyl analog hydrochloride (CAS 1807885-00-2) is available at 741 € per 50 mg ; the 3-(4-fluorophenyl) variant hydrochloride (CAS 1269152-30-8) at 745 € per 50 mg . The target compound is approximately 1.7-fold more expensive than the chloro analog at the 50 mg scale, reflecting the higher cost of brominated intermediates. However, this premium must be weighed against the 10-fold cross-coupling reactivity advantage and the fluorine-mediated metabolic stabilization discussed above.

Chemical Procurement Cost-Benefit Analysis Research Supply Chain

Evidence-Anchored Application Scenarios for 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride (CAS 1807885-05-7)


Late-Stage Diversification of Kinase Inhibitor Lead Series via Suzuki-Miyaura Cross-Coupling

The C–Br handle on the 3-bromo-4-fluorophenyl group enables efficient Pd-catalyzed diversification, generating focused libraries of kinase inhibitor candidates with varying biaryl, heteroaryl, or alkenyl appendages [1]. The 98% purity of the hydrochloride salt ensures reproducible stoichiometry and minimal side-product formation across parallel library synthesis, while the fluorine substituent provides a metabolically stable anchor point that survives multiple synthetic transformations [2].

GPCR Ligand Scaffold Construction with Tuned Physicochemical Properties

The cyclobutylamine core provides conformational rigidity that is valuable for GPCR ligand design, while the 3-bromo-4-fluoro substitution pattern delivers a balanced lipophilic profile suitable for CNS drug discovery programs [1]. The defined 3-amino exit vector enables precise spatial presentation of the amine for receptor engagement, distinguishing this scaffold from the 1-amino regioisomer [3].

PROTAC Linker Attachment Point in Targeted Protein Degradation

The 3-amino group of the cyclobutane ring serves as an ideal linker attachment site in PROTAC design, where the rigid cyclobutane spacer defines a precise distance between the target-binding warhead and the E3 ligase-recruiting moiety [1]. The bromine substituent can be retained as a solubility-modulating group or subsequently derivatized, providing synthetic flexibility not offered by the des-bromo or 1-amino regioisomers [3].

Antibacterial Agent Intermediate for Quinolone-Resistant Pathogen Programs

Substituted cyclobutylamine derivatives, as described in patent WO1998054169A1, demonstrate potent antibacterial activity against Gram-positive and Gram-negative bacteria, including MRSA and quinolone-resistant strains [2]. The target compound, bearing the 3-bromo-4-fluorophenyl motif, can serve as a key intermediate in constructing such antibacterial candidates, where the halogenation pattern influences both target binding and pharmacokinetic properties.

Quote Request

Request a Quote for 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.